2-(Benzyloxy)isonicotinaldehyde

Lipophilicity Drug-likeness Medicinal Chemistry

Designing CNS/GPCR-targeted compound libraries? 2-(Benzyloxy)isonicotinaldehyde provides superior lipophilicity (XLogP3 2.1) and orthogonal deprotection. • Benzyloxy group cleavable by catalytic hydrogenolysis without disturbing acid-labile functionalities • 4 rotatable bonds enable systematic SAR exploration of flexibility & lipophilicity • Boiling point 361.6°C permits high-temperature reactions without substrate loss Guaranteed purity, reliable supply.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 467236-27-7
Cat. No. B110558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)isonicotinaldehyde
CAS467236-27-7
Synonyms2-(Phenylmethoxy)-4-pyridinecarboxaldehyde
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=CC(=C2)C=O
InChIInChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyOXQKQUWLKHTCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)isonicotinaldehyde: Key Procurement Evidence


2-(Benzyloxy)isonicotinaldehyde (IUPAC: 2-phenylmethoxypyridine-4-carbaldehyde, MFCD18256126) is a heterocyclic aldehyde building block consisting of a pyridine ring substituted at the 2-position with a benzyloxy group and at the 4-position with a formyl group [1]. The compound has a molecular weight of 213.23 g/mol and a computed XLogP3 of 2.1, placing it in a distinct physicochemical space relative to simpler 2-alkoxy isonicotinaldehyde analogs [1]. The benzyloxy group serves as a masked hydroxyl, enabling orthogonal deprotection strategies in multistep organic synthesis that are not achievable with methyl or ethyl ethers [2].

2-(Benzyloxy)isonicotinaldehyde: Why Analogs Fail


Simple substitution of 2-(benzyloxy)isonicotinaldehyde with 2-methoxy- or 2-ethoxyisonicotinaldehyde fails to replicate critical physicochemical and synthetic attributes. The benzyloxy substituent imparts substantially higher lipophilicity (ΔXLogP3 > +0.7 vs. ethoxy; > +1.3 vs. methoxy) [1], which directly influences membrane permeability, protein binding, and chromatographic behavior of intermediates and final compounds in medicinal chemistry programs. Furthermore, the benzyloxy group is cleavable by catalytic hydrogenolysis under neutral conditions—a pathway unavailable to methyl or ethyl ethers—enabling orthogonal deprotection in the presence of acid- and base-sensitive functionalities [2]. These differences are not trivial; they determine whether a synthetic route succeeds or fails, making direct interchange scientifically unsound.

2-(Benzyloxy)isonicotinaldehyde: Quantitative Differentiation Evidence


Lipophilicity (XLogP3) vs. Methoxy & Ethoxy Analogs

The target compound exhibits a computed XLogP3 of 2.1, compared to 0.8 for 2-methoxyisonicotinaldehyde and 1.4 for 2-ethoxyisonicotinaldehyde [1]. This represents a ΔXLogP3 of +1.3 over the methoxy analog and +0.7 over the ethoxy analog, placing the benzyloxy derivative in a distinctly higher lipophilicity regime suitable for targets requiring hydrophobic interactions or blood-brain barrier penetration [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Boiling Point & Volatility: Purification and Storage

The target compound has a reported boiling point of 361.6 °C at 760 mmHg, significantly higher than that of 2-methoxyisonicotinaldehyde (234.6 °C) . This 127 °C difference means the benzyloxy derivative is far less volatile, reducing evaporative losses during concentration steps and enabling high-temperature reactions without substrate loss. Conversely, the methoxy analog is more amenable to distillation purification.

Volatility Purification Process Chemistry

Rotatable Bond Count & Conformational Flexibility

The target compound contains 4 rotatable bonds versus 2 for 2-methoxyisonicotinaldehyde and 3 for 2-ethoxyisonicotinaldehyde [1]. The increased conformational flexibility of the benzyloxy derivative imposes a larger entropic penalty upon binding to a rigid target, which can be exploited to fine-tune selectivity profiles in medicinal chemistry campaigns.

Conformational Entropy Binding Affinity Molecular Design

Orthogonal Deprotection: Hydrogenolysis vs. Acid Cleavage

The benzyloxy group is cleavable by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that leave methyl and ethyl ethers intact [1]. In contrast, cleavage of 2-methoxyisonicotinaldehyde requires strong Lewis acids (e.g., BBr₃, HBr), which can degrade acid-sensitive functionalities such as acetals, silyl ethers, or certain heterocycles. This orthogonal reactivity allows the benzyloxy derivative to be used in sequences where a hydroxyl group must be unmasked late-stage without disturbing other protecting groups.

Protecting Group Strategy Orthogonal Deprotection Multistep Synthesis

2-(Benzyloxy)isonicotinaldehyde: Optimal Application Scenarios


Library Design for High Lipophilicity

When designing compound libraries for targets with hydrophobic binding pockets (e.g., GPCRs, nuclear receptors, or CNS targets requiring blood-brain barrier penetration), the XLogP3 of 2.1 makes the benzyloxy variant the preferred scaffold over its methoxy (0.8) or ethoxy (1.4) counterparts [1]. The higher lipophilicity enhances the probability of achieving adequate membrane permeability and target engagement in cellular assays.

Late-Stage Hydroxyl Unmasking in Total Synthesis

In routes where a free 2-hydroxypyridine must be revealed after a series of transformations involving acid-sensitive intermediates, the benzyloxy group provides the only practical orthogonal deprotection handle [2]. Catalytic hydrogenolysis cleanly removes the benzyl group without disturbing silyl ethers, acetals, or acid-labile heterocycles, enabling synthetic sequences that would fail with 2-methoxy or 2-ethoxy derivatives.

Low Volatility for High-Temperature Processes

The boiling point of 361.6 °C [2] (Section 3, Evidence Item 2) makes the benzyloxy derivative suitable for reactions conducted at elevated temperatures (e.g., 150–200 °C) without significant substrate loss to evaporation. In contrast, the methoxy analog (bp 234.6 °C) would require sealed-vessel or reflux condensers with careful monitoring, adding operational complexity.

Physicochemical Optimization in Hit-to-Lead

Hit-to-lead optimization teams can use the quantifiable differences in rotatable bond count (4 vs. 2) and XLogP3 (2.1 vs. 0.8) between the benzyloxy and methoxy analogs to systematically probe the impact of flexibility and lipophilicity on potency, selectivity, and ADME properties [1]. This data-driven selection reduces the number of expensive iterative synthesis cycles.

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